molecular formula C13H15Cl2N3OS B7754348 2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole

2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole

Cat. No.: B7754348
M. Wt: 332.2 g/mol
InChI Key: YFZANCULPHYFFD-MERQFXBCSA-N
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Description

2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chlorobenzylsulfanyl moiety, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Attachment of the Chlorobenzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzylsulfanyl group, in particular, may enhance its bioactivity and specificity compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS.ClH/c14-10-5-2-1-4-9(10)8-19-13-17-16-12(18-13)11-6-3-7-15-11;/h1-2,4-5,11,15H,3,6-8H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZANCULPHYFFD-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)SCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)SCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049727-24-3
Record name 1,3,4-Oxadiazole, 2-[[(2-chlorophenyl)methyl]thio]-5-(2S)-2-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049727-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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